N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting 2-(2-methoxyphenoxy)acetic acid with an appropriate amine, such as 4-chlorobenzylamine, under suitable conditions (e.g., using a coupling reagent like EDCI or DCC).
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the intermediate product reacts with furan-2-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy group can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Oxidation: Oxidized derivatives of the furan ring and methoxy group
Reduction: Reduced derivatives of the chlorobenzyl group
Substitution: Substituted derivatives of the chlorobenzyl group
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H20ClNO4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H20ClNO4/c1-25-19-6-2-3-7-20(19)27-15-21(24)23(14-18-5-4-12-26-18)13-16-8-10-17(22)11-9-16/h2-12H,13-15H2,1H3 |
InChI Key |
GATHRBSCJJTELI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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